molecular formula C17H26N2O B12264255 N-tert-butyl-1-[(3-methylphenyl)methyl]pyrrolidine-3-carboxamide

N-tert-butyl-1-[(3-methylphenyl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B12264255
M. Wt: 274.4 g/mol
InChI Key: PCNJPZJVKCIZBX-UHFFFAOYSA-N
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Description

N-tert-butyl-1-[(3-methylphenyl)methyl]pyrrolidine-3-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s structure includes a tert-butyl group, a methylphenyl group, and a pyrrolidine ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-[(3-methylphenyl)methyl]pyrrolidine-3-carboxamide can be achieved through a multi-step process. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-[(3-methylphenyl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-[(3-methylphenyl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, leading to modulation of their activity . The tert-butyl and methylphenyl groups contribute to the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-1-[(3-methylphenyl)methyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the methylphenyl group contributes to its binding interactions with molecular targets .

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

N-tert-butyl-1-[(3-methylphenyl)methyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H26N2O/c1-13-6-5-7-14(10-13)11-19-9-8-15(12-19)16(20)18-17(2,3)4/h5-7,10,15H,8-9,11-12H2,1-4H3,(H,18,20)

InChI Key

PCNJPZJVKCIZBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(C2)C(=O)NC(C)(C)C

Origin of Product

United States

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